REACTION_CXSMILES
|
[NH2:1][CH:2]=[CH:3]C=O.[C:6]([CH2:9][C:10](=[O:12])[CH3:11])(=O)[CH3:7].[C:13]([O-])(=O)C.[NH4+]>C(OC(C)C)(C)C>[C:10]([C:9]1[C:2]([CH3:3])=[N:1][CH:13]=[CH:7][CH:6]=1)(=[O:12])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
NC=CC=O
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered off by suction in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove an insoluble material
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by column chromatography on silica gel with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |